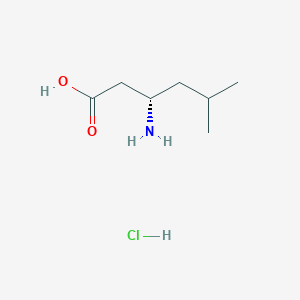

N-isopropyl-L-glutamine

Vue d'ensemble

Description

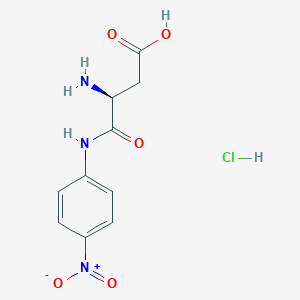

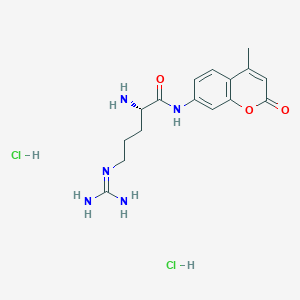

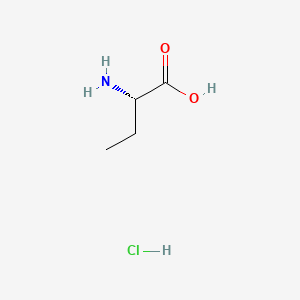

N-isopropyl-L-glutamine, also known as NIPG, is an amino acid derivative commonly used in laboratory experiments. It is synthesized from L-glutamine, an essential amino acid that is found in many proteins and is vital for proper cell function. NIPG has been used in a variety of scientific research applications, including drug delivery, gene therapy, and cell culture. In addition, NIPG has been found to have a number of biochemical and physiological effects on cells and organisms.

Applications De Recherche Scientifique

Nutritional and Medical Applications : Glutamine plays a vital role in various physiological functions. It's a preferred fuel for rapidly proliferating cells like enterocytes and lymphocytes, regulates acid-base balance, carries nitrogen, and is a precursor for nucleic acids and proteins. Supplemental glutamine in enteral or parenteral feeding could benefit critically ill patients (Lacey & Wilmore, 2009).

Analytical Studies : The vibrational fundamentals of L-glutamine have been explored using infrared, Raman, and polarized micro-Raman spectra. This helps in understanding its properties at a molecular level (Dhamelincourt & Ramírez, 1993).

Biotechnological Production : The separation of L-glutamine from fermentation broth using nanofiltration demonstrates its industrial-scale production and purification methods (Li et al., 2003).

Neuroscience : L-glutamine serves as a neurotransmitter precursor in the central nervous system. A study identified a glutamine transporter in neurons, highlighting its role in neurotransmission (Varoqui et al., 2000).

Plant Biology : Glutamine is crucial in nitrogen assimilation in plants. A study discovered a glutamine-sensing mechanism in plants, except Brassicaceae, crucial for metabolic homeostasis (Chellamuthu et al., 2014).

Microbial Synthesis Enhancement : Enhancing L-glutamine production in Corynebacterium glutamicum was achieved through metabolic engineering and a two-stage pH control strategy, offering insights into microbial amino acid production (Lv et al., 2021).

Clinical Nutrition : In clinical studies, L-glutamine supplementation in parenteral nutrition showed improved outcomes in critically ill patients, indicating its potential therapeutic application (Goeters et al., 2002).

Neuronal Transport Systems : A study on rat brain neurons identified a Na+-dependent glutamine transport activity, providing insights into amino acid transport in the brain (Tamarappoo et al., 1997).

Cost Containment in Healthcare : Supplementing total parenteral nutrition with L-alanyl-L-glutamine in postoperative patients showed improved nitrogen balance and shorter hospital stays, suggesting economic benefits in healthcare (Mertes et al., 2000).

Cancer Research : Automated synthesis of [11C]L-glutamine for PET radiotracer studies is critical for cancer research, particularly in understanding tumor biology and metabolism (Padakanti et al., 2019).

Pharmaceutical Chemistry : The synthesis of L-iso-glutamine derivatives for aminopeptidase N inhibition showcases the potential of glutamine derivatives in drug development (Xu Wen-fang, 2009).

Amino Acid Transport in Plants : H+-Independent glutamine transport in plant root tips underlines the significance of glutamine in plant growth and development (Yang et al., 2010).

Propriétés

IUPAC Name |

(2S)-2-amino-5-oxo-5-(propan-2-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)10-7(11)4-3-6(9)8(12)13/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABXGBMKSVRWOG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gln(isopropyl)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.